molecular formula C8H19NO B2754102 1-Amino-2,2,4-trimethylpentan-3-OL CAS No. 15904-27-5

1-Amino-2,2,4-trimethylpentan-3-OL

Cat. No.: B2754102
CAS No.: 15904-27-5
M. Wt: 145.246
InChI Key: REXDANOMVZHVEG-UHFFFAOYSA-N
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Description

1-Amino-2,2,4-trimethylpentan-3-OL is an organic compound with the molecular formula C8H19NO. It is a derivative of pentanol, featuring an amino group and three methyl groups attached to the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2,2,4-trimethylpentan-3-OL can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trimethylpentan-3-one with ammonia in the presence of a reducing agent. This reaction typically occurs under mild conditions and yields the desired amino alcohol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2,4-trimethylpentan-3-one in the presence of ammonia. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,2,4-trimethylpentan-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

1-Amino-2,2,4-trimethylpentan-3-OL has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Amino-2,2,4-trimethylpentan-3-OL exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions may interact with lipid membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2,2,4-trimethylpentan-3-OL is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-amino-2,2,4-trimethylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-6(2)7(10)8(3,4)5-9/h6-7,10H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXDANOMVZHVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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